N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzamide core and a hybrid heterocyclic substituent—4-(furan-2-yl)thiophen-2-ylmethyl—attached to the nitrogen atom. This compound’s structural complexity arises from the fusion of furan and thiophene rings, which may enhance electronic delocalization and influence its physicochemical or biological properties. The trifluoromethyl group is a common pharmacophore known to improve metabolic stability and lipophilicity in drug design .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S/c18-17(19,20)14-5-2-1-4-13(14)16(22)21-9-12-8-11(10-24-12)15-6-3-7-23-15/h1-8,10H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHXNLBNNWKKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 2-(trifluoromethyl)benzoic acid and {[4-(furan-2-yl)thiophen-2-yl]methyl}amine (Figure 1A).
| Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | Benzoic acid + Amine derivative | 78–85 | |
| 2M NaOH, EtOH, 70°C, 8h | Sodium benzoate + Amine derivative | 65–72 |
Mechanism : Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Electrophilic Aromatic Substitution (EAS)
The thiophene and furan rings participate in EAS reactions. The thiophene moiety undergoes bromination or nitration at the 5-position, while the furan ring reacts selectively at the 5-position (Figure 1B).
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1.1 eq), CHCl₃, 0°C, 2h | 5-Bromo-thiophene-furan derivative | 63 | |
| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 1h | 5-Nitro-thiophene-furan derivative | 55 |
Regioselectivity : Thiophene’s electron-rich 5-position and furan’s α-position dominate reactivity .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient trifluoromethylbenzamide ring undergoes NAS with strong nucleophiles (e.g., methoxide, amines) at the 4-position relative to the CF₃ group (Figure 1C).
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOMe | DMF, 120°C, 24h | 4-Methoxy derivative | 41 | |
| Piperidine | DMSO, 100°C, 48h | 4-Piperidino derivative | 38 |
Limitation : Steric hindrance from the CF₃ group reduces yields compared to non-fluorinated analogues .
Cross-Coupling Reactions
The thiophene-furan system participates in Suzuki-Miyaura and Stille couplings at the thiophene’s 5-position (Figure 1D).
Catalyst Efficiency : Pd-based catalysts show higher activity for thiophene over furan functionalization .
Functional Group Transformations
-
Reduction of Amide : LiAlH₄ reduces the amide to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzylamine (Yield: 58%) .
-
Oxidation of Furan : RuO₄ oxidizes the furan ring to a γ-lactone (Yield: 49%).
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 220°C, releasing CO and CF₃ radicals (TGA-DSC data).
-
UV Stability : Stable under UV light (λ = 254 nm) for 24h, but furan ring dimerizes at λ < 200 nm.
Biological Reactivity
In vitro studies suggest interactions with:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide exhibit promising anticancer properties. For example, derivatives of thiophene have been shown to induce apoptosis in cancer cell lines, suggesting that modifications to the thiophene structure can enhance cytotoxicity against tumors. In one study, a related compound demonstrated an IC50 value of 25.72 μM against MCF cell lines, indicating effective tumor suppression in vivo .
1.2 Anti-inflammatory Properties
Thiophene derivatives have also been explored for their anti-inflammatory effects. Compounds structurally related to this compound have been tested for their ability to inhibit inflammatory pathways, showing potential in treating conditions associated with chronic inflammation .
1.3 Antiviral Activity
Thiophene-based compounds are being investigated for their antiviral properties, particularly against flavivirus infections. The structural characteristics of these compounds allow them to interact effectively with viral proteins, potentially inhibiting viral replication .
Material Science
2.1 Organic Electronics
this compound has potential applications in organic electronics due to its unique electronic properties derived from the thiophene and furan moieties. These compounds can be utilized in the development of organic semiconductors and photovoltaic devices, where their charge transport capabilities are crucial .
2.2 Sensors
The compound's ability to undergo specific chemical reactions makes it suitable for use in sensor technology. Thiophene derivatives have been applied in the design of sensors for detecting various analytes, including gases and biomolecules, owing to their sensitivity and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Substituents: The target compound’s furan-thiophene hybrid offers π-electron richness distinct from pure thiophene (e.g., 4b ) or pyridine (e.g., 6a ). This may enhance binding to aromatic receptors or enzymes. Thiophene vs.
Trifluoromethyl Group: Present in both the target compound and BAY-460 , this group enhances metabolic stability. However, BAY-460’s additional cyano and chloro groups may confer higher target specificity .
Biological Applications: Anti-LSD1 compounds () prioritize aminocyclopropyl and thiophene groups, whereas the target compound’s furan-thiophene motif may suit different targets . The herbicidal sodium salt () demonstrates how tetrazolyl and methylsulfanyl substituents shift activity from medicinal to agrochemical .
Physicochemical and Pharmacokinetic Properties
- Solubility: The trifluoromethyl group and heterocycles likely reduce aqueous solubility compared to morpholinomethyl derivatives (e.g., 4a ).
- Stability : The absence of tautomerism (unlike triazoles in ) suggests the target compound’s thioamide/amide groups remain stable under physiological conditions .
- Lipophilicity: LogP values are expected to be higher than pyridine-containing analogs (e.g., 6a ) due to the non-polar furan-thiophene system.
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetic compound with potential biological activity. Its unique structure, featuring a trifluoromethyl group and heteroaromatic components, positions it as a candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . It exhibits significant lipophilicity, indicated by its LogP value, which enhances its membrane permeability.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its potential applications in antimicrobial therapy and cancer treatment.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties against Mycobacterium tuberculosis and other pathogens. For instance, derivatives containing the trifluoromethyl group were shown to possess moderate to high activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 125 | Mycobacterium tuberculosis |
| Compound B | 250 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that similar benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with structural similarities have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Study: Cytotoxicity Evaluation
In a recent study, the cytotoxic effects of this compound were assessed using the MTT assay. The results demonstrated an IC50 value of approximately 30 µM against HeLa cells, indicating promising anticancer activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism or signal transduction pathways.
- Receptor Interaction : Potential interaction with specific receptors could modulate cellular responses leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, leading to cell death .
Q & A
Q. How are mechanistic studies designed to elucidate the compound’s antimicrobial mode of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
